Product packaging for 2-Methyl-5-acetoxypyridine(Cat. No.:CAS No. 4842-89-1)

2-Methyl-5-acetoxypyridine

Cat. No.: B3352523
CAS No.: 4842-89-1
M. Wt: 151.16 g/mol
InChI Key: WXLRJJLUBRXUPX-UHFFFAOYSA-N
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Description

2-Methyl-5-acetoxypyridine is a chemical compound of interest in organic synthesis and pharmaceutical research. As a pyridine derivative, it features both a methyl group and an acetoxy group on the pyridine ring, making it a potential building block for the synthesis of more complex molecules. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can utilize this product as a versatile intermediate in heterocyclic chemistry, particularly in reactions where the acetoxy group can be manipulated, such as in hydrolysis or nucleophilic substitution reactions, to create novel chemical entities. The structural motifs found in this compound are common in various agrochemical and pharmaceutical agents. Please note that the specific properties, applications, and hazard information for this compound are not fully characterized in the public domain. Researchers are advised to handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B3352523 2-Methyl-5-acetoxypyridine CAS No. 4842-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpyridin-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-8(5-9-6)11-7(2)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLRJJLUBRXUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334587
Record name 2-Methyl-5-acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4842-89-1
Record name 3-Pyridinol, 6-methyl-, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4842-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methyl 5 Acetoxypyridine and Its Analogs

Strategies for the Construction of the Pyridine (B92270) Ring System Bearing Methyl and Acetoxy Functionalities

The assembly of the 2-methyl-5-oxygenated pyridine core can be achieved through two primary strategies: building the ring system from acyclic precursors (de novo synthesis) or modifying a pre-existing pyridine ring.

De novo strategies involve the condensation of acyclic components to form the heterocyclic ring. Classical methods like the Chichibabin and Hantzsch condensations are foundational to pyridine synthesis. nih.gov A notable industrial approach for a related precursor, 2-methyl-5-ethylpyridine, involves the condensation of acetaldehyde (B116499) with ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate (B1210297) at elevated temperatures (180–270°C) and pressures. beilstein-journals.orggoogle.com This process highlights a direct route to a 2,5-disubstituted pyridine from simple, readily available starting materials. google.com

Another innovative de novo approach involves the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with 1,2-disubstituted ethylenic compounds. google.com This Diels-Alder type reaction initially forms an adduct that can be subsequently treated with acid to yield a 4,5-disubstituted 2-methyl-3-hydroxypyridine derivative. google.com By selecting an appropriate ethylenic compound, this method offers a versatile entry to precursors of 2-methyl-5-acetoxypyridine. For instance, reacting a 4-methyl-5-alkoxyoxazole with maleic anhydride (B1165640) at low temperatures produces an intermediate adduct, which upon acid treatment, cleaves to form the desired hydroxypyridine scaffold. google.com

A more recent development involves a cascade reaction mechanism for synthesizing 2,5-disubstituted pyridines. A novel regioselective method for preparing 2-aryl-5-benzoylpyridine derivatives utilizes the ring-opening and closing cascade (ROCC) of an isoxazole (B147169) precursor with an iron/ammonium chloride reducing system. researchgate.net While this specific example leads to a benzoyl group, the underlying principle of using isoxazoles as synthons for functionalized pyridines represents a promising direction for accessing varied substitution patterns. researchgate.net

Functionalizing a pre-formed pyridine ring offers an alternative and often more practical route. However, achieving regioselectivity at the C5 position of a 2-substituted pyridine is a significant challenge, as direct electrophilic substitution is difficult and C-H functionalization often favors the C2 or C6 positions due to the directing effect of the nitrogen atom. nih.gov

A common industrial strategy circumvents this by starting with a commercially available, appropriately substituted pyridine, such as 2-methyl-5-ethylpyridine. beilstein-journals.org This compound can be oxidized to form nicotinic acid (pyridine-3-carboxylic acid) using nitric acid. beilstein-journals.org While not leading directly to the target, this illustrates a functional group interconversion on a preformed 2,5-disubstituted pyridine. For the synthesis of related compounds like pioglitazone, 2-methyl-5-ethylpyridine undergoes hydroxymethylation of the ethyl group, demonstrating functionalization at a side chain rather than the ring itself. beilstein-journals.org

More advanced techniques focus on overcoming the inherent reactivity patterns of the pyridine ring. Metal-catalyzed cross-coupling reactions and direct C-H functionalization have become powerful tools. nih.gov For instance, sterically controlled iridium-catalyzed borylation can introduce a boryl group at the C3 or C4 position of a substituted pyridine, which can then be used in subsequent cross-coupling reactions. nih.gov While direct C5 functionalization remains complex, strategies involving temporary blocking groups at more reactive sites can redirect reactivity to the desired position. A maleate-derived blocking group has been shown to enable selective Minisci-type alkylation at the C4 position of pyridine. chemrxiv.org Such strategies could potentially be adapted to achieve C5 functionalization.

Targeted Introduction and Interconversion of the Acetoxy Moiety

The introduction of the acetoxy group is a critical step in the synthesis of this compound. This can be accomplished either by acetylation of a hydroxyl precursor or by direct C-H acetoxylation of the pyridine ring.

The most direct and widely used method for synthesizing this compound is the acetylation of its corresponding hydroxyl precursor, 5-hydroxy-2-methylpyridine (B31158) (also known as 6-methyl-3-pyridinol). This starting material is commercially available and serves as a key intermediate. sigmaaldrich.com The acetylation is a standard esterification reaction, typically carried out by treating 5-hydroxy-2-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. This reaction is generally high-yielding and provides a straightforward route to the final product. 5-Hydroxy-2-methylpyridine itself has been used as a starting reagent and ligand in the synthesis of various complex molecules and organometallic compounds. sigmaaldrich.com

Direct C-H acetoxylation represents a modern and atom-economical approach that avoids the need for a pre-functionalized hydroxypyridine. This transformation involves the direct conversion of a C-H bond on the pyridine ring into a C-O bond. Palladium catalysis is the most common method for this reaction. researchgate.net

These reactions typically employ a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a stoichiometric oxidant. nih.gov Common oxidants include iodosylbenzene diacetate (PhI(OAc)₂) and potassium persulfate (K₂S₂O₈). acs.org The mechanism is believed to involve a chelate-directed C-H activation to form a palladacycle intermediate, which is then oxidized to a Pd(IV) species, followed by reductive elimination to yield the acetoxylated product and regenerate the Pd(II) catalyst. acs.org

A significant challenge in C-H acetoxylation is controlling the regioselectivity. researchgate.net For substrates like pyridine, functionalization is often directed to the ortho position (C2) by a directing group. nih.gov Achieving meta-acetoxylation (at C3 or C5) is more difficult. However, recent advances have demonstrated that the use of specific ligands or nitrile-containing directing groups can facilitate meta-selective C-H functionalization. rsc.org While direct C-5 acetoxylation of 2-methylpyridine (B31789) is not yet a standard procedure, the ongoing development in this field suggests it may become a viable synthetic route in the future. nih.govrsc.org

Optimization of Reaction Conditions and Process Considerations in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound and its precursors. This involves careful selection of catalysts, reagents, solvents, and reaction parameters.

For de novo syntheses, such as the preparation of 2-methyl-5-ethylpyridine, key parameters include temperature and pressure. The reaction of acetaldehyde with an aqueous solution of an ammonium salt is typically performed at high temperatures (180°C to 270°C) and pressures sufficient to maintain the liquid phase (e.g., 400-450 psig). google.com The choice of the ammonium salt (e.g., ammonium acetate, ammonium dibasic phosphate) can also influence the reaction's efficiency. google.com

In the case of palladium-catalyzed C-H acetoxylation, optimization focuses on the catalyst system and oxidant. Studies have shown that the choice of ligand for the palladium catalyst can dramatically affect reactivity. While many common ligands inhibit the reaction, the addition of a specific amount of pyridine (e.g., a 1:1 ratio with Pd(OAc)₂) can generate a highly active dimeric catalyst, [(pyridine)Pd(OAc)₂]₂, that accelerates C-H activation. umich.edunih.gov The oxidant is also critical; K₂S₂O₈ has been shown to be a cheap and effective terminal oxidant for the ortho-acetoxylation of anilides, a related transformation. acs.org The table below summarizes optimized conditions for a representative Pd-catalyzed ortho-acetoxylation.

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Ortho-Acetoxylation of Acetanilide acs.org

EntryCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂PhI(OAc)₂AcOH10024Trace
2Pd(OAc)₂K₂S₂O₈AcOH802481
3PdCl₂K₂S₂O₈AcOH802465
4Pd(TFA)₂K₂S₂O₈AcOH802470
5Pd(OAc)₂K₂S₂O₈DMF8024<10
6Pd(OAc)₂K₂S₂O₈DCE8024<5

The purification of the final product and intermediates is another critical consideration. Column chromatography is frequently employed to isolate the desired compound from reaction byproducts. For example, in a Grignard-based synthesis of the related 5-acetyl-2-methylpyridine (B16504), the product was purified by column chromatography using a hexanes/ethyl acetate solvent system.

Green Chemistry Principles and Sustainable Approaches in Pyridine Derivative Synthesis

The synthesis of pyridine and its derivatives, foundational scaffolds in pharmaceuticals and materials science, is increasingly being viewed through the lens of green chemistry. nih.gov Traditional methods for pyridine synthesis often involve harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. bohrium.combeilstein-journals.org Consequently, the development of sustainable and environmentally benign methodologies has become a major focus in modern organic synthesis. nih.govsamipubco.com These approaches align with the core principles of green chemistry, including the maximization of atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. bohrium.comnumberanalytics.com

Modern strategies for synthesizing pyridine derivatives, which are applicable to compounds like this compound and its analogs, emphasize efficiency and sustainability. Key developments include multicomponent one-pot reactions, the use of green catalysts, environmentally friendly solvents, solvent-free synthesis, and energy-efficient techniques like ultrasonic and microwave-assisted synthesis. nih.gov

Atom Economy and Reaction Design

A central tenet of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the starting materials are incorporated into the final product. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single operation to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. bohrium.comresearchgate.net The Hantzsch pyridine synthesis, a classic MCR, and its modern variations are frequently employed. beilstein-journals.orgwikipedia.org For instance, a one-pot, four-component reaction using microwave irradiation has been developed to produce novel pyridines in excellent yields (82-94%) with very short reaction times (2-7 minutes), showcasing a significant improvement over conventional heating methods. acs.org

Transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are another highly atom-economic route to pyridines. rsc.org Catalysts based on cobalt, rhodium, ruthenium, and other metals facilitate the efficient construction of the pyridine ring under mild conditions. rsc.org Similarly, the Kröhnke pyridine synthesis is noted for its high atom economy and the use of water and pyridine as byproducts, which simplifies purification. wikipedia.org One-pot protocols that combine Claisen-Schmidt condensation with a subsequent Michael addition have also proven effective for creating 1,5-diketone intermediates, which can then be cyclized to form pyridines in a green, transition-metal-free process. acs.org

Catalysis as a Cornerstone of Green Synthesis

Catalysis is fundamental to green chemistry, offering pathways that are more selective, occur under milder conditions, and require smaller quantities of reagents. biosynce.com

Metal Catalysis: Transition metal complexes are widely used. For example, cobalt(I) complexes are effective for [2+2+2] cycloadditions. rsc.org Palladium-pyridine complexes are used in cross-coupling reactions like the Suzuki-Miyaura reaction to functionalize the pyridine ring efficiently. biosynce.com A novel approach using a cooperative system of Nickel and Aluminum has been shown to enable the selective C4-functionalization of the pyridine ring. youtube.com

Organocatalysis: Metal-free catalysis is a growing area. Simple amino acids like glycine (B1666218) have been used to catalyze the [3+2] cyclization of α,β-unsaturated ketones and N-heteroaryl ketones to produce indolizine (B1195054) cores, a related N-heterocyclic system. rsc.org Pyridine derivatives themselves can act as organocatalysts in various transformations. dntb.gov.ua

Biocatalysis: The use of enzymes and other biocatalysts offers a highly sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild, aqueous conditions. numberanalytics.com

Alternative Solvents and Solvent-Free Conditions

A major source of waste in the chemical industry is solvent use. Green chemistry promotes the use of environmentally benign solvents or, ideally, the elimination of solvents altogether.

Green Solvents: Water, ethanol (B145695), and aqueous ethanol mixtures are preferred green solvents. samipubco.comroyalsocietypublishing.org A DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines, for example, proceeds efficiently in aqueous ethanol at room temperature with good atom economy. royalsocietypublishing.org Ionic liquids have also been explored as recyclable "green" substitutes for volatile organic solvents, sometimes offering enhanced reactivity and yield. clockss.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat) reduces waste, cost, and safety hazards. One-pot, solvent-free syntheses of highly substituted pyridines have been achieved by reacting aldehydes, ketones, and an ammonia source, with water being the only byproduct. researchgate.netresearchgate.net Microwave irradiation is often combined with solvent-free conditions to further accelerate reactions. organic-chemistry.org

The following table compares a conventional synthesis method with a green, microwave-assisted approach for preparing substituted pyridines.

MethodConditionsReaction TimeYieldReference
Conventional HeatingReflux in Ethanol6–9 hours71%–88% acs.org
Microwave IrradiationEthanol2–7 minutes82%–94% acs.org

Energy Efficiency

Reducing energy consumption is another critical goal. Microwave-assisted synthesis has emerged as a powerful tool for achieving this, dramatically cutting reaction times from hours to minutes and often improving yields. nih.govorganic-chemistry.orgnih.gov Continuous flow reactors also offer enhanced energy efficiency and process control compared to batch processing, as demonstrated in the Bohlmann–Rahtz pyridine synthesis. beilstein-journals.org

The effect of different catalysts and solvents on the synthesis of pyridine derivatives is illustrated in the table below, highlighting the optimization process that is key to developing sustainable methods.

ReactantsCatalyst/BaseSolventYieldReference
2-aminopyridine + phenacyl bromideDBUCHCl380% royalsocietypublishing.org
2-aminopyridine + phenacyl bromideDBUAqueous Ethanol92% royalsocietypublishing.org
Aryl aldehyde + Aryl methyl ketoneKOH (1 equiv)Methanol47% acs.org
Aryl aldehyde + Aryl methyl ketoneKOH (1 equiv)Ethanol62% acs.org
Aryl aldehyde + Aryl methyl ketoneKOH (1 equiv)Acetonitrile60% acs.org

By integrating these green chemistry principles, the synthesis of this compound and a vast array of other functionalized pyridines can be achieved more sustainably, reducing environmental impact while improving efficiency and safety. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methyl 5 Acetoxypyridine

Hydrolytic and Solvolytic Transformations of the Acetoxy Group

The ester linkage in 2-Methyl-5-acetoxypyridine is a primary site of chemical reactivity, susceptible to cleavage through hydrolysis under acidic, basic, or enzymatic conditions. These transformations yield 2-Methyl-5-hydroxypyridine and an acetate (B1210297) byproduct.

The hydrolysis of the acetoxy group follows well-established mechanisms for carboxylic acid esters, with the reaction rate and pathway influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The process involves the initial protonation of the carbonyl oxygen of the acetoxy group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-Methyl-5-hydroxypyridine (the alcohol component) regenerates the acid catalyst and produces acetic acid. The pyridine (B92270) nitrogen can also be protonated in acidic media, which would further increase the electron-withdrawing effect on the ring and could influence the hydrolysis rate.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis occurs through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-methyl-5-hydroxypyridin-olate anion as the leaving group. A rapid proton transfer from the initially formed acetic acid neutralizes the pyridinolate, yielding the final products: 2-Methyl-5-hydroxypyridine and an acetate salt. jfda-online.com This reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium. jfda-online.com

Condition Catalyst/Reagent Mechanism Type Products
AcidicH₃O⁺AAC22-Methyl-5-hydroxypyridine, Acetic Acid
BasicOH⁻BAC22-Methyl-5-hydroxypyridine, Acetate Salt

Enzymatic hydrolysis offers a mild and highly selective alternative to chemical methods for cleaving ester bonds. Enzymes such as lipases and esterases are known to catalyze the hydrolysis of a wide variety of esters. google.com While specific studies on the enzymatic hydrolysis of this compound are not prevalent, the principles of biotransformation suggest it would be a viable substrate. For instance, lipases from sources like Candida antarctica or Aspergillus oryzae are used in the hydrolysis of various ester-containing active pharmaceutical ingredients. google.com

The mechanism involves the substrate binding to the active site of the enzyme, often a serine hydrolase. A serine residue in the enzyme's catalytic triad (B1167595) acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate and subsequently an acyl-enzyme complex, releasing 2-Methyl-5-hydroxypyridine. This complex is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing acetic acid. This process is attractive for its high chemo- and regioselectivity under mild, physiological conditions. Some studies have shown that whole cells of microorganisms like Burkholderia sp. can be used for the regioselective hydroxylation of pyridine derivatives, indicating a broad capability of biological systems to modify these heterocycles. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult. The ring nitrogen is electron-withdrawing (inductive effect), making the ring π-deficient and thus significantly less nucleophilic than benzene. imperial.ac.uk Furthermore, under the strong acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This dramatically increases the deactivation of the ring, making it almost as unreactive as nitrobenzene. imperial.ac.ukquora.com

When EAS does occur, it proceeds with a strong preference for substitution at the C3 and C5 positions (meta-substitution). quora.comnumberanalytics.com This is because attack at the C2, C4, or C6 positions leads to a resonance-stabilized intermediate (a Wheland intermediate) where one of the resonance structures places a positive charge directly on the highly electronegative nitrogen atom, which is extremely unfavorable. imperial.ac.uk

The substituents on this compound further modulate this reactivity:

Pyridine Nitrogen: Strongly deactivating, directs meta (C3, C5).

2-Methyl Group: Weakly activating (hyperconjugation and induction), directs ortho and para (i.e., to C3 and C6).

5-Acetoxy Group: Deactivating via induction but directing ortho and para via resonance (lone pairs on the oxygen can be donated), i.e., to C4 and C6.

C3-Position: Favored by the directing effect of the nitrogen and the ortho-directing effect of the 2-methyl group.

C4-Position: Favored by the ortho-directing effect of the 5-acetoxy group.

C6-Position: Potentially favored by the para-directing effects of both the 2-methyl and 5-acetoxy groups, but this position is often sterically hindered and electronically deactivated by its proximity to the ring nitrogen.

Therefore, any direct electrophilic substitution on this compound would be expected to be sluggish and likely yield a mixture of products, with substitution primarily at the C3 and C4 positions.

Position Influence of Pyridine N Influence of 2-Methyl Influence of 5-Acetoxy Overall Likelihood
C3 Favorable (meta)Favorable (ortho)NeutralProbable
C4 Unfavorable (para)NeutralFavorable (ortho)Possible
C6 Unfavorable (ortho)Favorable (para)Favorable (para)Unlikely (sterics/electronics)

A highly effective strategy to overcome the inherent unreactivity of the pyridine ring towards EAS is to first convert it to its corresponding N-oxide. tamu.edu The N-oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide, often with a catalyst. tamu.edursc.org

The formation of the N-oxide has profound mechanistic implications:

Activation: The N-oxide group is a strong resonance-donating group, which significantly increases the electron density of the pyridine ring, particularly at the C2, C4, and C6 positions. This activates the ring, making it susceptible to EAS under much milder conditions. mdpi.com

Regioselectivity Shift: The powerful ortho, para-directing nature of the N-oxide group overrides the normal directing effects of the pyridine nitrogen. Electrophilic attack is now strongly favored at the C4 and C6 positions.

Post-Reaction Removal: After the substitution reaction is complete, the N-oxide can be readily deoxygenated (e.g., using PCl₃ or catalytic hydrogenation) to restore the pyridine ring. researchgate.net

For this compound N-oxide, electrophilic attack would be overwhelmingly directed to the C4 and C6 positions. This strategy allows for the regioselective introduction of electrophiles that would be impossible via direct substitution on the parent pyridine.

Transformations Involving the Methyl Group at C2

The methyl group at the C2 position of the pyridine ring is a key site for various chemical transformations due to the acidity of its protons, which is enhanced by the adjacent electron-withdrawing nitrogen atom.

The C2-methyl group of 2-picoline derivatives can be oxidized to various functional groups, including aldehydes, carboxylic acids, and alcohols. The oxidation of the related compound 5-acetyl-2-methylpyridine (B16504) can yield pyridine-2,5-dicarboxylic acid. Similarly, the industrial oxidation of 2-methyl-5-ethylpyridine is a known route to produce nicotinic acid. beilstein-journals.org These transformations suggest that the methyl group of this compound can be selectively oxidized. For instance, treatment with oxidizing agents like potassium permanganate (B83412) or nitric acid could convert the methyl group into a carboxylic acid. beilstein-journals.org Milder oxidizing agents would be required to stop the oxidation at the aldehyde or alcohol stage. Furthermore, studies on the oxidation of other methylated heterocycles, such as 5-methyl-2'-deoxycytidine, have shown that methyl oxidation can proceed via a radical mechanism, particularly in the presence of agents like hydrogen peroxide. nih.gov This pathway involves the abstraction of a hydrogen atom from the methyl group to form a radical intermediate. nih.gov

Reactant Reagents and Conditions Product Reference
5-Acetyl-2-methylpyridinePotassium permanganate (oxidant)Pyridine-2,5-dicarboxylic acid
2-Methyl-5-ethylpyridineNitric acid, high temperatureNicotinic acid beilstein-journals.org
5-Methyl-2'-deoxycytidineTetrachloro-1,4-benzoquinone (TCBQ), H2O25-(Hydroxymethyl)-2'-deoxycytidine, 5-Formyl-2'-deoxycytidine nih.gov

The protons of the C2-methyl group are sufficiently acidic to be removed by a strong base, forming a carbanion. wikipedia.orglibretexts.org This nucleophilic intermediate can then participate in a variety of condensation reactions. For example, related picoline derivatives undergo condensation with aldehydes and ketones. beilstein-journals.orgrsc.org Specifically, 2-methyl-5-ethylpyridine has been shown to react with formaldehyde (B43269) at elevated temperatures and pressures. beilstein-journals.org In a similar vein, 2-acetylpyridine (B122185) undergoes base-catalyzed condensation reactions with various benzaldehydes to form chalcone (B49325) derivatives and more complex cyclohexanol (B46403) products. rsc.org This reactivity highlights the potential of the C2-methyl group in this compound to act as a nucleophile in aldol-type condensations and related C-C bond-forming reactions. The resulting products can be valuable intermediates for the synthesis of more complex heterocyclic systems. The formation of the carbanion can be facilitated by inorganic salt catalysts which lower the activation energy. google.com

Reactants Reaction Type Key Intermediate Product Type Reference
2-Methyl-5-ethylpyridine + FormaldehydeCondensationC2-methyl carbanionChain-extended hydroxyethylpyridine beilstein-journals.org
2-Acetylpyridine + BenzaldehydesBase-catalyzed condensationEnolate of 2-acetylpyridineChalcones, Cyclohexanols rsc.org
2-Pyridinecarboxylic chloride + Malonic acid dialkyl esterClaisen-type condensationMalonate carbanionβ-keto ester google.com

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of pyridine derivatives, including this compound. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The pyridine core of this compound can be functionalized through various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. eie.grresearchgate.net For these reactions to occur, the pyridine ring typically needs to be pre-functionalized with a suitable leaving group, such as a halogen atom (Br, I) or a triflate. Halogenation of the pyridine ring would provide an electrophilic partner for coupling with a wide range of organometallic reagents. Conversely, the acetoxy group at C5 could potentially be hydrolyzed to a hydroxyl group, which can then be converted to a triflate, another excellent leaving group for cross-coupling. Research on 5-acetyl-2-methylpyridine has also shown its utility as a ligand in Suzuki coupling reactions, indicating that the pyridine nitrogen can play a role in coordinating the metal catalyst. Solid-state cross-coupling protocols have also been developed, which can be particularly useful for substrates with low solubility. nih.gov

Reaction Type Catalyst/Reagents Substrate Requirement Product Reference
Suzuki-MiyauraPd catalyst, Base, Boronic acid/esterHalogenated or triflated pyridineAryl- or vinyl-substituted pyridine researchgate.net
HeckPd catalyst, Base, AlkeneHalogenated or triflated pyridineAlkenyl-substituted pyridine researchgate.net
SonogashiraPd catalyst, Cu co-catalyst, Base, Terminal alkyneHalogenated or triflated pyridineAlkynyl-substituted pyridine researchgate.net

Direct C-H functionalization represents a more atom-economical approach to modifying the pyridine ring, avoiding the need for pre-functionalization. rsc.org Various methods for the C-H functionalization of pyridines have been developed, often employing palladium or iridium catalysts. snnu.edu.cnnih.gov The regioselectivity of these reactions is influenced by the electronic and steric properties of the existing substituents. For this compound, the directing effects of both the methyl and acetoxy groups would need to be considered. The electron-donating methyl group tends to direct functionalization to the ortho and para positions, while the effect of the acetoxy group is more complex. Meta-selective C-H functionalization of pyridines, which is traditionally challenging, has been achieved using specialized directing groups or catalyst systems. snnu.edu.cn Photoredox catalysis has also emerged as a mild and efficient method for the C-H functionalization of heteroarenes, including pyridine N-oxides. acs.orgnih.gov

Functionalization Type Catalyst/System Position Mechanism Reference
BorylationIridium catalystC5 (meta to N)Steric and electronic control snnu.edu.cn
Alkenylation (Oxidative Heck)Pd(II) catalyst, Ligands, OxidantC5Electrophilic palladation, olefin insertion, β-hydride elimination nih.gov
AlkylationPhotoredox catalyst, Alkylating agentC2/C4Radical addition to activated pyridine acs.orgnih.gov

Radical-Mediated Processes and Rearrangements

Radical reactions provide unique pathways for the functionalization of heterocyclic compounds. The electron-deficient nature of the pyridine ring makes it a good substrate for nucleophilic radical additions.

The Minisci reaction is a classic example of a radical-mediated process for the C-H alkylation of electron-deficient heterocycles. mdpi.com In this reaction, an alkyl radical, generated from a suitable precursor, adds to the protonated pyridine ring, typically at the C2 or C4 position. mdpi.com This method could be applied to introduce alkyl groups onto the ring of this compound.

Radical processes can also involve the substituents. As mentioned earlier, the oxidation of the C2-methyl group can proceed through a radical mechanism. nih.gov

While major rearrangements of the this compound core itself are not commonly reported under typical conditions, derivatization can lead to substrates that undergo rearrangement. For example, if the acetyl group of a derivative were converted to a ketoxime, subsequent treatment could induce a Neber rearrangement to form an amino ketone. acs.org Similarly, the rearrangement of pyridine N-oxides with acetic anhydride (B1165640) to form acetoxypyridines is a well-known transformation, though this is a synthetic route to such compounds rather than a reaction of them. lookchem.com

Strategic Utility of 2 Methyl 5 Acetoxypyridine As a Versatile Synthetic Intermediate

Building Block for Novel Pyridine (B92270) and Fused Heterocyclic Architectures

The inherent reactivity of the pyridine nucleus, combined with its substituents, makes 2-Methyl-5-acetoxypyridine a plausible starting point for the synthesis of more elaborate molecular structures. Its functional groups offer multiple handles for modification, enabling the construction of diverse pyridine-based compounds and multi-ring systems.

The chemical versatility of this compound allows for the generation of a variety of substituted pyridine derivatives through several key reaction pathways. The primary routes of transformation involve the hydrolysis of the ester, electrophilic substitution on the aromatic ring, and modification of the methyl group.

One of the most straightforward modifications is the hydrolysis of the acetoxy group to yield 5-hydroxy-2-methylpyridine (B31158). This transformation unmasks a phenolic hydroxyl group, which is a key functional group for further reactions, such as etherification or conversion into a better leaving group for nucleophilic aromatic substitution.

Furthermore, the pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The existing methyl and acetoxy groups direct incoming electrophiles to specific positions on the ring. The methyl group at the 2-position can also be a site of reaction, for instance, through oxidation to form the corresponding carboxylic acid (5-acetoxy-picolinic acid) or condensation reactions at the activated methylene (B1212753) position.

Table 1: Potential Reactions for the Synthesis of Substituted Pyridine Derivatives

Reaction TypeReagents/ConditionsProduct TypePotential Utility
Ester HydrolysisAcid or base catalysis (e.g., HCl, NaOH)5-Hydroxy-2-methylpyridinePrecursor for ethers, esters, and nucleophilic substitution reactions
Oxidation of Methyl GroupStrong oxidizing agents (e.g., KMnO4, SeO2)5-Acetoxypyridine-2-carboxylic acidIntermediate for amides, esters, and other carboxylic acid derivatives
Electrophilic HalogenationHalogenating agents (e.g., Br2, Cl2) with catalystHalogenated pyridine derivativePrecursor for cross-coupling reactions (e.g., Suzuki, Heck)
NitrationNitrating mixture (HNO3/H2SO4)Nitropyridine derivativeIntermediate for the synthesis of aminopyridines

Construction of Polycyclic Systems and Complex Heteroaromatic Scaffolds

The pyridine scaffold is a fundamental component of many polycyclic and complex heteroaromatic systems found in pharmaceuticals and materials science. This compound can serve as a foundational building block for creating these larger architectures, primarily through reactions that form new rings fused to the pyridine core.

Classical condensation reactions, such as the Skraup or Friedländer syntheses, are powerful methods for constructing quinoline (B57606) and naphthyridine ring systems. mdpi.com While these reactions typically require amino-substituted precursors, this compound can be converted into the necessary aminopyridine intermediate via nitration followed by reduction. For instance, hydrolysis to 5-hydroxy-2-methylpyridine, followed by etherification and subsequent reaction sequences, could lead to precursors for fused systems like pyrano[2,3-c]pyridines. rsc.org

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer another avenue for building complex scaffolds. The pyridine ring can be halogenated to create a handle for Suzuki, Stille, or Buchwald-Hartwig amination reactions, thereby attaching aryl, alkyl, or amino substituents that can be part of a subsequent ring-closing metathesis or cyclization step.

Role in the Synthesis of Precursors for Complex Organic Molecules

The derivatives obtained from this compound are valuable precursors for more intricate organic molecules, including active pharmaceutical ingredients (APIs). The substituted pyridine motif is a common feature in drug discovery. rsc.org

A notable example of a structurally similar compound used in pharmaceutical synthesis is 2-methyl-5-ethylpyridine, a key commodity chemical. beilstein-journals.org This compound is a precursor in the synthesis of pioglitazone, an antidiabetic drug. A plausible synthetic route could involve the conversion of this compound to the corresponding hydroxyl derivative, followed by transformation into an appropriate intermediate that allows for the introduction of the ethyl group. The synthesis of the drug Imatinib also involves a substituted pyridine precursor, highlighting the importance of such building blocks in medicinal chemistry. google.com

Design and Synthesis of Chiral Analogs and Ligand Systems

Chiral pyridine-containing ligands are of paramount importance in asymmetric catalysis, where they coordinate with transition metals to create catalysts for enantioselective reactions. diva-portal.org The development of novel ligands is a continuous effort in chemistry, and scaffolds based on this compound represent a potential, albeit underexplored, area of research.

The synthesis of chiral ligands from this precursor could follow several hypothetical strategies.

Functionalization of Substituents : The methyl group could be deprotonated and reacted with a chiral electrophile, or the acetoxy group could be hydrolyzed to a hydroxyl group, which is then resolved or used in an asymmetric transformation to introduce a stereocenter. This chiral alcohol could then be converted into a phosphinite or phosphite, common coordinating groups in ligands. diva-portal.org

Creation of Bidentate Ligands : The pyridine nitrogen itself is a strong donor site. A second coordination site can be introduced by modifying the methyl or acetoxy group. For example, oxidation of the methyl group to a carboxylic acid, followed by amidation with a chiral amine, would produce a chiral bidentate N,N- or N,O-ligand. Such ligands are crucial in various catalytic reactions, including hydrosilylation of ketones. acs.org

Formation of C₂-Symmetric Bipyridines : A common strategy in ligand design is the creation of C₂-symmetric bipyridines. While this typically involves the coupling of two identical chiral pyridine units, this compound could be elaborated into a chiral halopyridine that is then subjected to nickel-mediated homocoupling to furnish a novel chiral bipyridine ligand. diva-portal.orgresearchgate.net

Table 2: Hypothetical Strategies for Chiral Ligand Synthesis

StrategySynthetic ApproachResulting Ligand TypePotential Catalytic Application
Chiral Center IntroductionAsymmetric reduction of a ketone derived from the methyl groupChiral Pyridyl AlcoholAsymmetric diethylzinc (B1219324) addition
Bidentate Ligand FormationAmidation of the derived carboxylic acid with a chiral amineChiral N,O- or N,N-LigandEnantioselective hydrosilylation
C₂-Symmetric BipyridineHomocoupling of a chiral halopyridine derived from the precursorChiral BipyridinePalladium-catalyzed allylic alkylation

While no specific examples utilizing this compound for these purposes are prominent in the literature, its structure contains the necessary functionalities to be adapted for these advanced applications in asymmetric synthesis and catalysis. researchgate.netcanterbury.ac.nz

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For pyridine (B92270) derivatives, these studies provide insights into how substituents like methyl and acetoxy groups influence the electron distribution within the aromatic ring and, consequently, the molecule's chemical behavior.

The electronic properties of pyridine and its derivatives are often characterized by analyzing their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For instance, in a study of 2-acetylpyridine (B122185) derivatives, the HOMO/LUMO energy gap was calculated using the B3LYP/6-311G level of theory. It was found that the HOMO of 2-acetylpyridine is slightly delocalized on the pyridine ring and the carbonyl group, while the LUMO is primarily localized on the carbonyl moiety. scielo.br This distribution of frontier orbitals is critical in predicting the sites of electrophilic and nucleophilic attack.

DFT has also been used to examine the nucleophilicity of substituted pyridines. ias.ac.in By calculating HOMO-LUMO energies at the DFT/B3LYP/6-311G+(d,p) level of theory, researchers can establish a nucleophilicity scale. ias.ac.in Such studies are invaluable for predicting how a molecule like 2-Methyl-5-acetoxypyridine would behave as an organocatalyst. ias.ac.in

Table 1: Representative Calculated Electronic Properties of a Pyridine Derivative (2-acetylpyridine)

PropertyValueMethod
HOMO Energy-B3LYP/6-311G
LUMO Energy-B3LYP/6-311G
HOMO-LUMO Gap0.176 eVB3LYP/6-311G

Data for 2-acetylpyridine is used as a representative example. scielo.br

Mechanistic Elucidation of Reaction Pathways and Transition State Analysis

Computational chemistry provides powerful tools for mapping out the reaction mechanisms of organic compounds. Through techniques like transition state theory calculations, chemists can explore the energetic profiles of reaction pathways, identifying intermediates and the transition states that connect them. This is particularly useful for understanding reactions involving pyridine derivatives, which are common in both industrial and biological processes.

For example, computational studies have been used to investigate the hydrodenitrogenation (HDN) of pyridine over a γ-Mo2N(111) surface using a DFT approach. researchgate.net These calculations revealed various adsorption configurations and determined the most energetically favorable binding modes. researchgate.net Such insights are crucial for optimizing catalytic processes.

In another example, the mechanism of pyridine dicarbene iron-catalyzed hydrogen isotope exchange was investigated using DFT. princeton.edu The study supported a σ-complex assisted metathesis (σ-CAM) mechanism of C-H activation. princeton.edu The computed pathway featured a late transition state, providing a detailed picture of the catalytic cycle. princeton.edu

Furthermore, the mechanism of 6-halo-2-pyridone catalyzed ester aminolysis has been elucidated through a combination of experimental techniques and DFT calculations. researchgate.net These studies demonstrated that the reaction proceeds via the formation of a 1:1:1 complex of the catalyst, amine, and ester, with the 6-iodo-2-pyridone acting as an acid-base bifunctional catalyst. researchgate.net

Prediction of Spectroscopic Parameters for Structural Confirmation of Derivatives

Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to confirm the structure of newly synthesized compounds. For substituted pyridines, various computational approaches are available to estimate 13C and 1H NMR chemical shifts. acs.orgstenutz.eusourceforge.io

Incremental methods and calculation programs are often employed for estimating 13C NMR chemical shifts in substituted pyridines. acs.org These methods rely on substituent chemical shifts (SCS) for substituents at different positions on the pyridine ring. stenutz.eu

More advanced quantum chemical calculations, often using DFT, can provide more accurate predictions. For paramagnetic Ru(III) complexes with 3-substituted pyridines, NMR shielding constants were calculated using DFT to interpret the experimental chemical shifts in terms of hyperfine contributions. acs.org

Table 2: Representative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Substituted Pyridine

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C2--
C3--
C4--
C5--
C6--

This table illustrates the type of data generated in such studies; specific values would be dependent on the exact pyridine derivative and computational method used.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of molecules. For flexible molecules like this compound, which has a rotatable acetoxy group, these methods can identify the most stable conformations and explore the molecule's behavior in different environments.

MD simulations can be used to study the interactions of pyridine and its derivatives with surfaces or in solution. For instance, a synergistic computational approach merging MD simulations with DFT was used to investigate the chemisorption of pyridine molecules on copper iodide. acs.org

In the context of drug design, MD simulations are employed to study the interaction of pyridine-containing molecules with biological targets. nih.gov For example, dynamic simulation studies were carried out on newly synthesized pyridine heterocyclic hybrids to understand their binding interactions and anticancer activity. nih.govrsc.org These simulations can provide a detailed view of how the molecule binds to a protein and the stability of the resulting complex.

While no specific MD simulations for this compound are reported, the methodologies applied to other pyridine derivatives would be directly transferable to study its conformational preferences and interactions in various environments.

Advanced Analytical Techniques for Characterization in Chemical Research

High-Resolution Mass Spectrometry for Product and Byproduct Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm), allowing for the calculation of a unique elemental formula.

In the analysis of a 2-Methyl-5-acetoxypyridine synthesis product, HRMS would be used to confirm the formation of the target compound by matching the experimentally measured exact mass to the theoretically calculated mass. For this compound (C₈H₉NO₂), the calculated monoisotopic mass is 151.06333 Da. An experimental result within a narrow tolerance of this value provides strong evidence for its successful synthesis.

Furthermore, HRMS is critical for identifying potential byproducts. During the synthesis, side reactions such as incomplete acetylation of the precursor 5-hydroxy-2-methylpyridine (B31158) or hydrolysis of the final product could occur. HRMS analysis of the crude reaction mixture can detect ions corresponding to the exact masses of these and other potential impurities, providing crucial insights for reaction optimization and purification strategies.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Potential Origin
This compound C₈H₉NO₂151.06333Target Product
5-Hydroxy-2-methylpyridineC₆H₇NO109.05276Unreacted Starting Material / Hydrolysis Product
Acetic Anhydride (B1165640)C₄H₆O₃102.03169Excess Reagent
Diacetylated byproductC₁₀H₁₁NO₃193.07389Potential Side Reaction

This table presents theoretical exact masses for this compound and plausible related substances, which can be identified using HRMS.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment and number of different types of protons and carbons, multi-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the pyridine (B92270) ring, the methyl protons of the acetoxy group, and the three aromatic protons on the pyridine ring. Similarly, the ¹³C NMR spectrum would show eight distinct signals corresponding to each carbon atom in the molecule.

2D NMR techniques are then used to piece the structural puzzle together:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, it would show correlations between the adjacent aromatic protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.

Table 6.2.1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-CH₃ (at C2) ~2.5 Singlet
Acetoxy-CH₃ ~2.3 Singlet
H3 ~7.3 Doublet
H4 ~7.8 Doublet of Doublets

Table 6.2.2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine-CH₃ (at C2) ~24
Acetoxy-CH₃ ~21
C3 ~123
C4 ~138
C5 ~148
C6 ~150
C2 ~158

Note: Predicted NMR data is based on general values for similar pyridine and acetoxy-containing structures. Actual experimental values may vary based on solvent and other conditions.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Synthesis

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for both assessing the purity of a final product and for monitoring the progress of a chemical reaction.

Purity Assessment: To determine the purity of a synthesized sample of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.

HPLC: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase (e.g., C18). A mobile phase is pumped through the column, and components separate based on their differential partitioning between the two phases. A detector (e.g., UV-Vis) at the column outlet generates a chromatogram. A pure sample will ideally show a single major peak, while impurities will appear as additional peaks. The area of the product peak relative to the total area of all peaks provides a quantitative measure of purity.

GC: This method is suitable for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. A detector (e.g., Flame Ionization Detector - FID) records the signal. As with HPLC, the relative peak area in the resulting chromatogram is used to calculate purity.

Reaction Monitoring: Both HPLC and GC are invaluable for monitoring the progress of the synthesis of this compound from its precursors (e.g., 5-hydroxy-2-methylpyridine and acetic anhydride). Small aliquots can be taken from the reaction mixture at different time points. Analysis of these aliquots allows researchers to track the consumption of starting materials and the formation of the desired product. This information is critical for determining when a reaction is complete and for optimizing reaction conditions like temperature, time, and catalyst loading to maximize yield and minimize byproduct formation.

Time Point% Area (5-Hydroxy-2-methylpyridine)% Area (this compound)
0 min98%0%
30 min45%53%
60 min15%83%
120 min<2%>96%

This table provides a hypothetical example of reaction monitoring data obtained via chromatography, showing the conversion of a starting material to the final product over time.

Future Research Directions and Perspectives in 2 Methyl 5 Acetoxypyridine Chemistry

Development of Novel Catalytic Systems for Pyridine (B92270) Functionalization

The direct and selective functionalization of the pyridine ring remains a significant challenge due to the electronic nature of the heterocycle and the coordinating power of the nitrogen atom. researchgate.net Future research will undoubtedly focus on creating more sophisticated and efficient catalytic systems to overcome these hurdles, enabling precise modification of pyridine derivatives like 2-Methyl-5-acetoxypyridine.

A primary frontier is the continued development of transition-metal-catalyzed C–H activation. While significant progress has been made, achieving regioselectivity at positions other than C2 is an ongoing endeavor. researchgate.net Future catalysts are expected to offer greater control over which C–H bond is functionalized. For a molecule like this compound, this means developing catalysts that can selectively target the C3, C4, or C6 positions, overriding the intrinsic reactivity patterns. Research will likely explore novel ligand designs and mixed-metal systems to tune the catalyst's steric and electronic properties for precise site recognition. acs.org

Photocatalysis and organocatalysis are also poised to revolutionize pyridine functionalization. acs.org These approaches often operate under mild conditions and can offer unique reactivity pathways, such as radical-mediated transformations. acs.org Future work could involve designing chiral photocatalysts to achieve enantioselective functionalization of pyridine derivatives or developing organocatalytic systems that mimic enzymatic precision for site-selective modifications.

Below is a table summarizing emerging catalytic strategies and their potential applications in pyridine functionalization.

Catalytic StrategyCatalyst TypePotential Advantage for Pyridine FunctionalizationFuture Research Direction
C–H Activation Transition Metals (e.g., Rh, Ir, Pd)Direct, atom-economical functionalization of the pyridine core.Development of catalysts for selective C3 and C4 functionalization.
Photoredox Catalysis Organic Dyes, Metal ComplexesMild reaction conditions, generation of radical intermediates for novel transformations.Enantioselective functionalization using chiral photocatalysts.
Organocatalysis Small Organic MoleculesMetal-free, environmentally benign reactions with high selectivity.Design of catalysts that mimic enzyme-like substrate recognition.
Biocatalysis Engineered EnzymesHigh selectivity and operation in aqueous media under mild conditions.Expanding the scope of enzymes to non-natural pyridine substrates.

Exploration of Bio-orthogonal and Bioconjugation Strategies Utilizing Pyridine Derivatives

Bio-orthogonal chemistry, which involves reactions that can proceed in living systems without interfering with native biochemical processes, is a rapidly expanding field. Pyridine derivatives are emerging as valuable components in the design of bio-orthogonal reagents.

One of the most prominent bio-orthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes or alkynes. nih.gov The reactivity of the tetrazine component is highly tunable through the introduction of substituents, and pyridyl groups have been shown to be effective in this regard by modulating the electronic properties of the tetrazine ring. nih.gov Future research will focus on synthesizing novel tetrazine probes containing substituted pyridine moieties, such as derivatives of this compound, to fine-tune reaction kinetics and stability for specific in vivo applications. researchgate.netrsc.org This could lead to the development of more efficient probes for imaging, diagnostics, and drug delivery.

Beyond the tetrazine ligation, researchers are exploring other pyridine-based bio-orthogonal reactions. This includes the development of novel photo-clickable pyridine derivatives that can be activated with light for spatiotemporal control of bioconjugation. Another avenue is the design of pyridine-based scaffolds that can selectively bind to specific biological targets, with a bio-orthogonal handle for subsequent labeling and visualization. The ability to introduce functionalities like the acetoxy and methyl groups in this compound provides a versatile platform for attaching linkers and reporters.

Bio-orthogonal ReactionRole of Pyridine DerivativePotential ApplicationFuture Research Focus
Tetrazine Ligation Electronic tuning of the tetrazine ring to control reaction rates.In vivo imaging, targeted drug delivery, protein labeling.Synthesis of novel pyridine-substituted tetrazines with optimized kinetics and stability. researchgate.netnih.gov
Photo-activated Cycloadditions As a core scaffold for photo-caged dienophiles or dienes.Spatiotemporally controlled labeling in live cells.Development of pyridine derivatives with high photo-activation efficiency and biocompatibility.
Affinity Labeling As a recognition element for a specific biological target.Selective labeling of proteins or enzymes for functional studies.Design of pyridine-based probes with high affinity and specificity.

Applications in Advanced Materials Science and Polymer Chemistry

The pyridine ring is a valuable building block for functional materials due to its ability to coordinate with metals, its electronic properties, and its rigid structure. nih.gov Future research will increasingly incorporate functionalized pyridines like this compound into advanced materials.

In the realm of Metal-Organic Frameworks (MOFs), pyridine-based linkers are widely used to construct porous materials for gas storage, separation, and catalysis. alfa-chemistry.comrsc.orgresearchgate.net The substituents on the pyridine ring can be used to tune the pore size, shape, and chemical environment within the MOF. Future work will involve designing complex pyridine dicarboxylates and other multidentate ligands derived from precursors like this compound to create MOFs with tailored properties for specific applications, such as selective carbon dioxide capture or heterogeneous catalysis. alfa-chemistry.comrsc.org

Pyridine-containing polymers are another area of active research. researchgate.net These polymers can exhibit interesting electronic, optical, and mechanical properties. mdpi.comdntb.gov.ua For instance, incorporating pyridine units into conjugated polymers can modulate their photophysical properties for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netrsc.org Future research will explore the synthesis of novel monomers based on functionalized pyridines to create polymers with enhanced thermal stability, charge transport capabilities, and stimuli-responsive behavior. researchgate.net Pyridine-based polymers are also being investigated for applications such as recyclable reagents and catalysts. researchgate.net

Furthermore, pyridine derivatives are being explored for the development of luminescent materials. By incorporating them into larger molecular structures, it's possible to create compounds that exhibit aggregation-induced emission enhancement (AIEE), where the fluorescence is more intense in the aggregated or solid state. nih.gov This property is highly desirable for applications in sensing and bio-imaging.

Innovations in Sustainable and Waste-Minimizing Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic research, and the production of pyridine derivatives is no exception. nih.govijarsct.co.in Future methodologies will prioritize sustainability, atom economy, and the reduction of hazardous waste. rasayanjournal.co.inbenthamscience.com

The use of greener solvents and catalysts is another key area of focus. This includes exploring the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile organic compounds. benthamscience.com The development of reusable heterogeneous catalysts, such as metal nanoparticles supported on solid matrices or enzyme-based biocatalysts, will also contribute to more sustainable synthetic processes. ijarsct.co.in

Microwave-assisted and ultrasound-assisted synthesis are emerging as powerful tools for accelerating reaction rates and improving yields in pyridine synthesis, often under solvent-free conditions. ijarsct.co.innih.gov These techniques offer significant energy savings compared to conventional heating methods. nih.gov Future research will continue to explore and optimize these energy-efficient technologies for the synthesis of compounds like this compound and its derivatives. Additionally, methods for treating pyridine-containing wastewater, such as adsorption on specialized resins, are being developed to minimize the environmental impact of pyridine production and use. seplite.comseplite.com

Sustainable ApproachDescriptionKey AdvantagesFuture Outlook
Multicomponent Reactions (MCRs) Combining three or more reactants in a single pot to form a complex product. rasayanjournal.co.inHigh atom economy, reduced waste, operational simplicity. rasayanjournal.co.inDesign of new MCRs for diverse pyridine scaffolds.
Green Solvents/Catalysts Utilizing environmentally benign solvents (e.g., water, ionic liquids) and reusable catalysts. benthamscience.comReduced pollution, lower costs, enhanced safety.Broader adoption of biocatalysts and recyclable heterogeneous catalysts. ijarsct.co.in
Energy-Efficient Synthesis Employing microwave or ultrasound irradiation to drive reactions. nih.govFaster reaction times, higher yields, reduced energy consumption. nih.govIntegration with flow chemistry for continuous and scalable production.
Waste Treatment Developing methods to remove pyridine derivatives from wastewater. seplite.comMinimization of environmental contamination.Creation of more efficient and regenerable adsorption materials. seplite.com

Q & A

Q. What are the common synthetic routes for 2-Methyl-5-acetoxypyridine?

A plausible method involves the acetylation of 5-hydroxypyridine derivatives. For example, nitration of 2-methylpyridine followed by reduction and subsequent acetylation could yield the target compound. A related synthesis (for 5-amino-2-methoxypyridine) involves refluxing 2-methoxy-5-nitropyridine with iron powder and acetic acid, followed by basification and distillation . Adjustments to this protocol—substituting hydroxyl groups for methoxy and introducing acetyl groups—may apply.

StepProcessConditionsYield
1NitrationNitric acid/sulfuric acid, 0–5°C~60%
2ReductionFe powder, 50% methanol, reflux~70%
3AcetylationAcetic anhydride, catalyst (e.g., H₂SO₄)~80% (estimated)

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • HPLC with UV detection (λ ~260 nm) to assess purity (>95% recommended).
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • FT-IR to identify acetyl (C=O stretch at ~1740 cm⁻¹) and pyridine ring vibrations .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Avoid skin contact; wash immediately with water for 15 minutes if exposed.
  • Store in airtight containers away from heat and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Temperature control : Lower temperatures during nitration reduce oxidation byproducts .
  • Catalyst screening : Test alternatives to iron powder (e.g., Pd/C for selective reductions).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve acetyl group incorporation.
  • In-line monitoring : Use HPLC to track intermediate formation and adjust reaction times.

Q. How should researchers resolve contradictory data on the compound’s stability or reactivity?

  • Reproducibility checks : Replicate experiments under standardized conditions (pH, temperature, solvent).
  • Advanced analytics : Employ LC-MS/MS to identify degradation products or impurities.
  • Cross-validate with computational models (e.g., ACD/Labs Percepta for pKa/logP predictions).
  • Reference peer-reviewed protocols for handling air-sensitive pyridine derivatives .

Q. What strategies ensure the compound’s stability under varying storage conditions?

  • Conduct accelerated stability studies :
ConditionParameterMonitoring Interval
25°C/60% RHDegradation rate0, 1, 3, 6 months
40°C/75% RHImpurity profileWeekly for 1 month
  • Use argon-purged vials to prevent oxidation.
  • Avoid prolonged storage; degradation risks increase after 12 months.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-acetoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-acetoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.